

## Vepdegestrant (ARV-471) Demonstrates Superior Efficacy in Palbociclib-Resistant Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SP-471    |           |
| Cat. No.:            | B15565710 | Get Quote |

#### For Immediate Release

New Haven, CT – December 2, 2025 – Preclinical data on the novel PROTAC® estrogen receptor (ER) degrader, vepdegestrant (ARV-471), reveals significant anti-tumor activity in palbociclib-resistant ER-positive (ER+)/HER2-negative breast cancer models. These findings position vepdegestrant as a promising therapeutic option for patients who have developed resistance to CDK4/6 inhibitors, a major clinical challenge in the management of advanced breast cancer.

In a key study utilizing a palbociclib-resistant patient-derived xenograft (PDX) model, ST941/HI/PBR, vepdegestrant administered at a 10 mg/kg oral daily dose resulted in a remarkable 102% tumor growth inhibition (TGI).[1][2][3] This level of efficacy was substantially greater than that observed with the CDK4/6 inhibitors palbociclib (60 mg/kg, orally) and abemaciclib (50 mg/kg, orally), which demonstrated TGIs of 57% and 40%, respectively, in the same model.[3]

Vepdegestrant's robust performance in this resistant setting highlights its distinct mechanism of action. As a proteolysis-targeting chimera (PROTAC), it directly targets the ER for ubiquitination and subsequent proteasomal degradation, leading to a more profound and sustained suppression of ER signaling compared to conventional therapies.[4][5]



## Comparative Efficacy in Palbociclib-Resistant Models

The following table summarizes the preclinical efficacy of vepdegestrant compared to other therapeutic agents in palbociclib-resistant ER+ breast cancer models.

| Compound                      | Model                         | Dosing                  | Tumor Growth<br>Inhibition (TGI) | Source    |
|-------------------------------|-------------------------------|-------------------------|----------------------------------|-----------|
| Vepdegestrant<br>(ARV-471)    | ST941/HI/PBR<br>(PDX)         | 10 mg/kg, p.o.,<br>q.d. | 102%                             | [1][2][3] |
| Palbociclib                   | ST941/HI/PBR<br>(PDX)         | 60 mg/kg, p.o.,<br>q.d. | 57%                              | [3]       |
| Abemaciclib                   | ST941/HI/PBR<br>(PDX)         | 50 mg/kg, p.o.,<br>q.d. | 40%                              | [3]       |
| Abemaciclib                   | Palbociclib-<br>Resistant PDX | Not specified           | Responsive                       | [6][7][8] |
| Elacestrant                   | CDK4/6i-<br>Resistant PDX     | Not specified           | Active                           | [9]       |
| Camizestrant +<br>Palbociclib | ST1799PBR<br>(PDX)            | Not specified           | 78%                              | [10]      |
| Camizestrant +<br>Abemaciclib | ST1799PBR<br>(PDX)            | Not specified           | 89%                              | [10]      |
| Camizestrant +<br>Ribociclib  | ST1799PBR<br>(PDX)            | Not specified           | 76%                              | [10]      |

## **Experimental Protocols**

# Vepdegestrant in Palbociclib-Resistant PDX Model (ST941/HI/PBR)

The ST941/HI/PBR PDX model was established from the ST941/HI model, which harbors an ER Y537S mutation, through continuous exposure to palbociclib.[1]



- Animal Model: 6- to 12-week-old female athymic nude mice.
- Tumor Implantation: ER Y537S/WT mutant breast cancer fragments were subcutaneously implanted.[1]
- Treatment: Once tumors reached a mean volume of approximately 125-250 mm³, mice were treated orally, once daily, with vepdegestrant (10 mg/kg), palbociclib (60 mg/kg), or abemaciclib (50 mg/kg).[1][3]
- Tumor Volume Measurement: Tumor volumes were measured twice weekly and calculated using the formula: (width² x length) / 2.[1]

### Abemaciclib in Palbociclib-Resistant Xenograft Model

A palbociclib-resistant MCF7 cell line (MCF7-PR) was used to establish xenografts in four-week-old female BALB/c nude mice.[11]

- Animal Model: Four-week-old female BALB/c nude mice.
- Tumor Implantation: 1 x 10<sup>7</sup> MCF7-PR cells were suspended in Matrigel and injected.
- Treatment: Mice were treated with eribulin, abemaciclib, or a combination of the two. Tumor volumes were monitored every 2-3 days.[11]

# Visualizing the Mechanisms of Action and Resistance

The development of resistance to palbociclib is multifactorial, often involving the upregulation of alternative signaling pathways that bypass the CDK4/6 blockade. Vepdegestrant's mechanism of potent ER degradation offers a direct way to counteract the primary driver of these tumors.





#### Click to download full resolution via product page

Caption: Mechanism of palbociclib and vepdegestrant action in ER+ breast cancer.

The diagram above illustrates the canonical ER and CDK4/6 signaling pathway driving cell proliferation. Palbociclib inhibits CDK4/6, leading to cell cycle arrest. Resistance can emerge through bypass pathways. Vepdegestrant acts upstream by inducing the degradation of the ER, the primary driver of this pathway.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arvinasmedical.com [arvinasmedical.com]
- 5. researchgate.net [researchgate.net]
- 6. Abemaciclib is effective in palbociclib-resistant hormone receptor-positive metastatic breast cancers PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. Abemaciclib Is Effective in Palbociclib-Resistant Hormone Receptor-Positive Metastatic Breast Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]



 To cite this document: BenchChem. [Vepdegestrant (ARV-471) Demonstrates Superior Efficacy in Palbociclib-Resistant Breast Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15565710#sp-471-s-performance-in-palbociclib-resistant-breast-cancer-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com